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Compound of Interest

Compound Name: Ethyl 2-(3-nitrophenyl)acetate

Cat. No.: B078001 Get Quote

For researchers, scientists, and professionals in drug development, understanding the nuanced

differences between structurally similar molecules is paramount. This guide provides a detailed

comparative analysis of Ethyl 2-(3-nitrophenyl)acetate and its ortho- and para-substituted

analogs. By examining their synthesis, spectroscopic signatures, and biological activities, we

aim to illuminate the impact of nitro group placement on the molecule's overall characteristics.

At a Glance: Structural and Physical Properties
The seemingly subtle shift of the nitro group on the phenyl ring of Ethyl 2-phenylacetate

introduces significant changes in the physicochemical properties of the resulting isomers: Ethyl

2-(2-nitrophenyl)acetate, Ethyl 2-(3-nitrophenyl)acetate, and Ethyl 2-(4-nitrophenyl)acetate.

These differences are critical in the context of medicinal chemistry and material science,

influencing factors such as reactivity, solubility, and biological target interactions.

Compound Molecular Formula
Molecular Weight (
g/mol )

CAS Number

Ethyl 2-(2-

nitrophenyl)acetate
C10H11NO4 209.20 31912-02-4

Ethyl 2-(3-

nitrophenyl)acetate
C10H11NO4 209.20 14318-64-0

Ethyl 2-(4-

nitrophenyl)acetate
C10H11NO4 209.20 5445-26-1
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Spectroscopic Fingerprints: A Comparative Analysis
The position of the electron-withdrawing nitro group profoundly influences the electronic

environment of the molecule, leading to distinct spectroscopic characteristics for each isomer.

These differences are most apparent in their Nuclear Magnetic Resonance (NMR) and Infrared

(IR) spectra.

¹H NMR Spectral Data
The chemical shifts of the aromatic protons are particularly sensitive to the position of the nitro

group. In the ortho-isomer, the proximity of the nitro group to the benzylic protons can lead to

more complex splitting patterns and downfield shifts. In contrast, the para-isomer often exhibits

a more symmetrical and readily interpretable spectrum. The meta-isomer presents an

intermediate case.

Compound
Aromatic Protons
(ppm)

CH2 (ppm) CH3 (ppm)

Ethyl 2-(2-

nitrophenyl)acetate
7.4-8.1 (m) ~4.2 (q) ~1.3 (t)

Ethyl 2-(3-

nitrophenyl)acetate
7.5-8.3 (m) ~3.7 (s) 1.2-1.3 (t)

Ethyl 2-(4-

nitrophenyl)acetate
7.4-8.2 (m) ~4.2 (q) ~1.3 (t)

Note: The presented values are approximate and can vary based on the solvent and

experimental conditions. "m" denotes a multiplet, "q" a quartet, "t" a triplet, and "s" a singlet.

¹³C NMR Spectral Data
Similar to ¹H NMR, the ¹³C NMR chemical shifts of the aromatic carbons are significantly

affected by the nitro group's position. The carbon atom directly attached to the nitro group

typically experiences a strong downfield shift.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078001?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Aromatic
Carbons (ppm)

C=O (ppm) CH2 (ppm) CH3 (ppm)

Ethyl 2-(2-

nitrophenyl)aceta

te

124-149 ~169 ~61 ~14

Ethyl 2-(3-

nitrophenyl)aceta

te

121-148 ~170 ~61 ~14

Ethyl 2-(4-

nitrophenyl)aceta

te

123-147 ~170 ~61 ~14

Note: The presented values are approximate and can vary based on the solvent and

experimental conditions.

Infrared (IR) Spectroscopy
The characteristic vibrational frequencies of the nitro group (asymmetric and symmetric

stretching) and the carbonyl group of the ester provide valuable information for identifying each

isomer. The exact position of these bands can be influenced by the electronic effects of the

substituent's position.

Compound C=O Stretch (cm⁻¹)
NO₂ Asymmetric
Stretch (cm⁻¹)

NO₂ Symmetric
Stretch (cm⁻¹)

Ethyl 2-(2-

nitrophenyl)acetate
~1735 ~1525 ~1350

Ethyl 2-(3-

nitrophenyl)acetate
~1740 ~1530 ~1350

Ethyl 2-(4-

nitrophenyl)acetate
~1730 ~1520 ~1345
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Note: The presented values are approximate and can vary based on the sampling method

(e.g., KBr, thin film).

Mass Spectrometry
The mass spectra of the three isomers are expected to be very similar, all showing a molecular

ion peak (M+) at m/z 209. The fragmentation patterns, however, may exhibit subtle differences

reflecting the stability of the resulting fragment ions, which is influenced by the position of the

nitro group. Common fragments would include the loss of the ethoxy group (-OC2H5) and the

nitro group (-NO2).

Synthesis and Experimental Protocols
The synthesis of Ethyl 2-(nitrophenyl)acetate isomers typically involves the esterification of the

corresponding nitrophenylacetic acid or the reaction of a nitrophenylacetyl halide with ethanol.

An alternative route is the nitration of ethyl phenylacetate, which will yield a mixture of the ortho

and para isomers, with the meta isomer being a minor product.

General Experimental Protocol for Esterification of
Nitrophenylacetic Acid

Dissolution: Dissolve the respective nitrophenylacetic acid (1 equivalent) in an excess of

absolute ethanol.

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid

or p-toluenesulfonic acid.

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can

be monitored by Thin Layer Chromatography (TLC).

Work-up: After completion, cool the reaction mixture and remove the excess ethanol under

reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash

with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a

brine wash.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can be purified by column chromatography on
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silica gel.

Biological Activity and Structure-Activity
Relationship
The biological activities of nitrophenylacetate derivatives are an area of active research. Ethyl
2-(3-nitrophenyl)acetate has been identified as a chloride channel blocker and has shown

inhibitory activity against multidrug-resistant proteins.[1] The biological profiles of the ortho and

para isomers are less well-defined in publicly available literature, highlighting a gap in the

current understanding of their structure-activity relationship (SAR).

The position of the nitro group is expected to significantly impact the molecule's interaction with

biological targets. For instance, the steric hindrance and electronic effects of an ortho-nitro

group could lead to different binding affinities and selectivities compared to the more accessible

para- and meta-isomers. Further comparative biological studies are necessary to fully elucidate

the SAR of these compounds.

Visualizing the Structures and Synthesis
To better understand the relationship between these molecules and their synthesis, the

following diagrams are provided.

Figure 1: Structural relationship of Ethyl 2-(nitrophenyl)acetate isomers.

Nitrophenylacetic Acid

Reaction Mixture

Ethanol

RefluxAcid Catalyst Work-up Purification Ethyl 2-(nitrophenyl)acetate

Click to download full resolution via product page

Figure 2: General workflow for the synthesis of Ethyl 2-(nitrophenyl)acetate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Ethyl 2-(3-nitrophenyl)acetate | CymitQuimica [cymitquimica.com]

To cite this document: BenchChem. [A Structural Showdown: Ethyl 2-(3-nitrophenyl)acetate
and Its Positional Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078001#structural-comparison-between-ethyl-2-3-
nitrophenyl-acetate-and-its-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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